Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium
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Overview
Description
Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium is a chemical compound known for its unique structure and reactivity. It is a phosphonium salt that contains both iodomethyl and phenyl groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium typically involves the reaction of a phosphine with an alkyl halideThe reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The phenylphosphanium moiety can interact with aromatic residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium can be compared with other similar compounds such as:
Bis(iodomethyl)benzene derivatives: These compounds have similar iodomethyl groups but lack the phosphonium moiety, making them less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of iodomethyl and phenylphosphanium groups, which provide a distinct reactivity profile and a wide range of applications in various fields.
Properties
CAS No. |
80845-33-6 |
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Molecular Formula |
C17H29IO2P+ |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
bis(2,2-dimethylpropoxy)-(iodomethyl)-phenylphosphanium |
InChI |
InChI=1S/C17H29IO2P/c1-16(2,3)12-19-21(14-18,20-13-17(4,5)6)15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3/q+1 |
InChI Key |
SKPBXGYMBMBVRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CO[P+](CI)(C1=CC=CC=C1)OCC(C)(C)C |
Origin of Product |
United States |
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